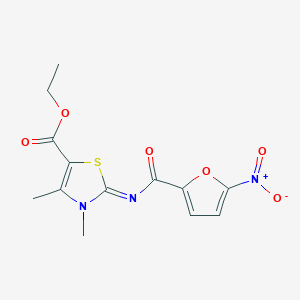

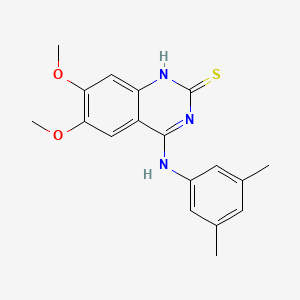

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethylaniline is a monocyclic aromatic amine that is widely present in a variety of sources including tobacco, dyes, combustion products, and suspended particulates . It’s commonly used in the manufacture of dyes .

Synthesis Analysis

The synthesis of compounds similar to “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” often involves complex chemical reactions. For instance, 3,5-Dimethylaniline has been used in the synthesis of chiral packing materials for high-performance liquid chromatography .Molecular Structure Analysis

While specific structural analysis for “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is not available, studies on similar compounds suggest that the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .Chemical Reactions Analysis

3,5-Dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis . In contrast, 2,4- and 3,5-dimethylaniline would be extensively activated via fast N-hydroxylation of their amino groups resulting in possible haematotoxicity .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylaniline include a liquid form, a refractive index of n20/D 1.557 (lit.), a boiling point of 104-105 °C/14 mmHg (lit.), a melting point of 7-9 °C, and a density of 0.972 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Modifications

The synthesis of quinazolinone derivatives, including those related to 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione, has been explored extensively. For example, a method involving the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid has been reported for the synthesis of various 2(1H)-quinazolinones, demonstrating the chemical versatility and potential for structural modifications within this family (Bandurco et al., 1987). Similarly, new synthetic routes have been developed for creating 5-hydroxyquinazoline derivatives from functionalized pyrimidines, further expanding the scope of accessible quinazolinone compounds (Komkov et al., 2021).

Biological Activities and Applications

Quinazolinones have been investigated for a variety of biological activities. For instance, certain derivatives have shown potent cardiotonic activity by inhibiting cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and displaying positive inotropic activity, indicating potential therapeutic applications in heart failure management (Bandurco et al., 1987). Moreover, the synthesis of novel quinazolinone derivatives has been linked to antimicrobial properties, suggesting their use as antibacterial agents (Norouzi et al., 2022). Additionally, the exploration of substituted quinazolinones has led to compounds with cytotoxic activities, indicating potential applications in cancer therapy (Poorirani et al., 2018).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” are not available, research on similar compounds like 3,5-dimethylaniline suggests potential applications in a variety of diseases with underlying ischemia . Additionally, the chemical upcycling of plastic waste offers a promising opportunity for synthesizing value-added products .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,5-dimethylaniline with 2,3-dimethoxybenzaldehyde to form 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde, which is then reacted with thiourea to form the final product.", "Starting Materials": ["3,5-dimethylaniline", "2,3-dimethoxybenzaldehyde", "thiourea"], "Reaction": ["Step 1: React 3,5-dimethylaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde.", "Step 2: Dissolve the 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde in a suitable solvent and add thiourea to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time to form 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |

CAS-Nummer |

902579-47-9 |

Produktname |

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

Molekularformel |

C18H19N3O2S |

Molekulargewicht |

341.43 |

IUPAC-Name |

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-10-5-11(2)7-12(6-10)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |

InChI-Schlüssel |

DNGSOOKHYAQAMX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)

![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)